3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate benzamide and piperidine derivatives, possibly through a palladium-catalyzed cross-coupling reaction . The oxadiazole ring could be formed through a cyclization reaction.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzamide and piperidine rings are likely to be planar, while the oxadiazole ring may introduce some degree of non-planarity into the molecule .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The compound could also participate in electrophilic aromatic substitution reactions at the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anti-inflammatory and Anti-cancer Agents
- Substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides synthesized for their potential anti-inflammatory and anti-cancer properties showed fair to good yields, indicating their significance in medical chemistry research for therapeutic applications (Madhavi Gangapuram & K. Redda, 2009).
PET Imaging Agents in Cancer
- The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent indicates its use in imaging of B-Raf(V600E) in cancers, showcasing the chemical's role in diagnostic applications and cancer treatment monitoring (Min Wang et al., 2013).
Metabolism Studies
- Research into the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, helps understand the metabolic pathways of similar compounds in humans after oral administration, aiding in the development of more efficient drugs (Aishen Gong et al., 2010).
Antimicrobial Studies
- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide synthesized and screened against Gram-negative and Gram-positive bacteria exhibited moderate to talented activity, highlighting their potential in developing new antimicrobial drugs (H. Khalid et al., 2016).
Properties
IUPAC Name |
3,4-difluoro-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c1-12-24-20(29-26-12)15-3-2-8-23-18(15)27-9-6-14(7-10-27)25-19(28)13-4-5-16(21)17(22)11-13/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWALSJOAGKFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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